molecular formula C26H25N3O2S B14732981 N,N-dibenzyl-6-[(2-methylphenyl)amino]pyridine-3-sulfonamide CAS No. 7066-26-4

N,N-dibenzyl-6-[(2-methylphenyl)amino]pyridine-3-sulfonamide

Cat. No.: B14732981
CAS No.: 7066-26-4
M. Wt: 443.6 g/mol
InChI Key: FNOGSOGIWSYBSS-UHFFFAOYSA-N
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Description

N,N-dibenzyl-6-[(2-methylphenyl)amino]pyridine-3-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in pharmaceuticals, agrochemicals, and polymers due to their unique chemical properties .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-6-[(2-methylphenyl)amino]pyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines .

Scientific Research Applications

N,N-dibenzyl-6-[(2-methylphenyl)amino]pyridine-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug design and discovery.

    Industry: Applied in the development of new materials and polymers.

Comparison with Similar Compounds

Similar Compounds

  • Sulfenamides
  • Sulfinamides
  • Other Sulfonamides

Uniqueness

N,N-dibenzyl-6-[(2-methylphenyl)amino]pyridine-3-sulfonamide is unique due to its specific structure, which imparts distinct chemical properties and potential biological activities. Compared to other sulfonamides, it may offer advantages in terms of stability, reactivity, and specificity in its applications .

Properties

CAS No.

7066-26-4

Molecular Formula

C26H25N3O2S

Molecular Weight

443.6 g/mol

IUPAC Name

N,N-dibenzyl-6-(2-methylanilino)pyridine-3-sulfonamide

InChI

InChI=1S/C26H25N3O2S/c1-21-10-8-9-15-25(21)28-26-17-16-24(18-27-26)32(30,31)29(19-22-11-4-2-5-12-22)20-23-13-6-3-7-14-23/h2-18H,19-20H2,1H3,(H,27,28)

InChI Key

FNOGSOGIWSYBSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=NC=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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